

Application of ^{19}F NMR in Analyzing Trifluoromethylated Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

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Introduction

Fluorine-19 Nuclear Magnetic Resonance (^{19}F NMR) spectroscopy is a powerful and increasingly indispensable tool in the analysis of fluorinated organic molecules, with particular significance for compounds containing the trifluoromethyl (CF_3) group. The unique properties of the ^{19}F nucleus—a spin of $\frac{1}{2}$, 100% natural abundance, and a high gyromagnetic ratio (83% of the sensitivity of ^1H)—make it an exceptionally sensitive NMR probe.^{[1][2]} The vast chemical shift range of ^{19}F NMR, spanning over 400 ppm, offers exquisite sensitivity to the local electronic environment, making it ideal for detecting subtle molecular changes.^{[1][3]} Crucially, the near-total absence of fluorine in biological systems means that ^{19}F NMR spectra are free from endogenous background signals, a significant advantage in complex biological matrices.^[2]

Trifluoromethylated derivatives are of profound interest in medicinal chemistry and drug development due to the ability of the CF_3 group to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols and data for the use of ^{19}F NMR in the qualitative and quantitative analysis of trifluoromethylated derivatives, including applications in purity assessment, protein-ligand interaction studies, and fragment-based drug discovery.

Key Applications and Principles

The application of ^{19}F NMR to trifluoromethylated derivatives can be broadly categorized into two main areas:

- Ligand-Observed ^{19}F NMR: In this approach, the ^{19}F NMR signal of a small molecule containing a trifluoromethyl group is monitored. This is particularly useful for:
 - Purity and Concentration Determination (qNMR): The well-resolved singlets from CF_3 groups and the lack of background signals allow for highly accurate quantification.[4]
 - Fragment-Based Drug Discovery (FBDD): Screening libraries of fluorinated fragments against a biological target. Changes in the ^{19}F signal (chemical shift, line broadening, or relaxation rate) upon binding indicate an interaction.[5][6][7]
 - Binding Affinity Determination: Titration experiments can be used to determine dissociation constants (K_d) by monitoring the change in the ^{19}F chemical shift of the ligand upon addition of a protein.
- Protein-Observed ^{19}F NMR: Here, a trifluoromethyl-containing probe is incorporated into a protein, and its ^{19}F NMR signal is observed. This allows for the study of:
 - Protein Conformation and Dynamics: The ^{19}F chemical shift of a CF_3 group introduced at a specific site is highly sensitive to the local protein environment and can report on conformational changes.[8][9]
 - Protein-Ligand Interactions: Binding of a ligand to a CF_3 -labeled protein can induce changes in the protein's ^{19}F NMR spectrum, providing information on the binding event and its effect on the protein structure.[10]
 - Protein Folding and Stability: Monitoring the ^{19}F NMR spectrum of a labeled protein under denaturing conditions can provide insights into its folding pathway and stability.[9]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the ^{19}F NMR analysis of trifluoromethylated derivatives.

Table 1: Typical ^{19}F NMR Chemical Shift Ranges for Trifluoromethyl Groups.[11][12][13]

Chemical Environment of CF_3 Group	Typical Chemical Shift Range (ppm, referenced to CFCl_3)	Notes
Aliphatic CF_3 (e.g., in amino acids)	-50 to -70	Can vary based on proximity to other functional groups.
Aromatic CF_3 (e.g., on a phenyl ring)	-60 to -65	Sensitive to the electronic nature of other substituents on the ring.
CF_3 attached to a carbonyl group	-65 to -80	The electronic environment significantly influences the chemical shift.
Trifluoroethanethiol (TFET) derivatives	Around -75	Commonly used as a protein labeling reagent.[14]
Trifluoroacetic acid (TFA)	Around -76.5	Often used as a chemical shift reference.[15]

Table 2: Quantitative ^{19}F NMR (qNMR) for Purity Assessment of Fluorinated Pharmaceuticals. [15]

Parameter	Value	Conditions
Interday Precision (RSD)	1.2%	Quantification of 13 different fluorinated pharmaceuticals. [15]
Accuracy (vs. HPLC)	<5% difference	Comparison of assay values determined by ^{19}F qNMR and HPLC.[15]
Limit of Detection	< 0.1 g/100 g	For various fluorinated compounds.[15]
Recommended Relaxation Delay (D1)	> 5 x T_1 (typically 20 s for small molecules)	To ensure full relaxation for accurate integration.[15][16]

Table 3: Example of ^{19}F NMR Data for Protein-Ligand Interaction.

System	Ligand Concentration	^{19}F Chemical Shift Change ($\Delta\delta$) of Labeled Protein	Dissociation Constant (Kd)
CF ₃ -labeled SH3 domain + Proline-rich peptide	0 - 500 μM	Up to 0.5 ppm	~100 μM
Fluorinated Inhibitor + Hsp90N	0 - 100 μM	Up to 1.6 ppm	~10 μM [17][18]

Experimental Protocols

Protocol 1: Quantitative ^{19}F NMR (qNMR) for Purity Determination of a Trifluoromethylated Drug Substance

Objective: To determine the purity of a trifluoromethylated active pharmaceutical ingredient (API) using ^{19}F qNMR with an internal standard.

Materials:

- Trifluoromethylated API
- Internal Standard (IS) with a known purity and a CF_3 group that resonates in a clear region of the spectrum (e.g., Trifluoroacetic acid or a certified reference material).
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
- NMR tubes
- Analytical balance

Procedure:

- Sample Preparation: a. Accurately weigh approximately 10-20 mg of the trifluoromethylated API into a vial. b. Accurately weigh approximately 5-10 mg of the internal standard into the same vial. c. Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent. d. Vortex the sample until fully dissolved and transfer to an NMR tube.
- ¹⁹F NMR Data Acquisition: a. Spectrometer Setup: Use a high-resolution NMR spectrometer equipped with a fluorine probe. b. Key Acquisition Parameters:[15]
 - Pulse Angle: 90°
 - Relaxation Delay (D1): \geq 5 times the longest T_1 of the signals of interest (a conservative value of 20-30 seconds is often used for small molecules to ensure full relaxation).[15]
 - Number of Scans (NS): 64-512, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N $>$ 100:1 for quantitative analysis).
 - Spectral Width (SW): Set a spectral width that encompasses all expected ¹⁹F signals (e.g., -40 to -90 ppm for many trifluoromethyl compounds).
 - Acquisition Time (AT): At least 2-3 seconds. c. Proton Decoupling: Use inverse-gated proton decoupling to suppress nuclear Overhauser effects (NOE) while maintaining sharp singlets.
- Data Processing and Analysis: a. Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz. b. Perform Fourier transformation, phasing, and baseline correction. c. Integrate the signals corresponding to the trifluoromethyl group of the API and the internal standard. d. Calculate the purity of the API using the following formula:

$$\text{Purity}_{\text{API}} (\%) = (\text{I}_{\text{API}} / \text{N}_{\text{API}}) * (\text{N}_{\text{IS}} / \text{I}_{\text{IS}}) * (\text{M}_{\text{API}} / \text{M}_{\text{IS}}) * (\text{W}_{\text{IS}} / \text{W}_{\text{API}}) * \text{Purity}_{\text{IS}} (\%)$$

Where:

- I = Integral value
- N = Number of fluorine atoms in the signal
- M = Molar mass
- W = Weight
- Purity = Purity of the internal standard

Protocol 2: Ligand-Observed ^{19}F NMR for Fragment-Based Screening

Objective: To screen a library of trifluoromethyl-containing fragments for binding to a target protein.

Materials:

- Target protein (unlabeled) in a suitable buffer (e.g., phosphate buffer, pH 7.4)
- Library of trifluoromethylated fragments
- Deuterated buffer components (if necessary for locking) or D_2O
- NMR tubes

Procedure:

- Sample Preparation: a. Prepare a stock solution of the target protein (e.g., 10-50 μM). b. Prepare stock solutions of the fragment library, often as cocktails of 5-10 non-overlapping fragments, each at a concentration of 100-500 μM .^[6] c. Prepare two sets of NMR samples:
 - Reference Sample: Fragment cocktail in buffer.
 - Test Sample: Fragment cocktail with the target protein in the same buffer.

- ¹⁹F NMR Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for both the reference and test samples. b. Key Acquisition Parameters:
 - Pulse Program: A simple 1D pulse-acquire sequence is often sufficient. For detecting weak binders, a T₂-filtered experiment like a Carr-Purcell-Meiboom-Gill (CPMG) sequence can be used to suppress signals from non-binding fragments.[19]
 - Relaxation Delay (D1): 1-2 seconds.
 - Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 128-1024).
- Data Analysis: a. Compare the spectra of the reference and test samples. b. Indicators of Binding:[20][21]
 - Chemical Shift Perturbation (CSP): A change in the chemical shift of a fragment signal in the presence of the protein.
 - Line Broadening: An increase in the linewidth of a fragment signal, indicating a change in the relaxation properties upon binding.
 - Signal Attenuation: A decrease in the signal intensity, particularly in T₂-filtered experiments. c. Fragments showing significant changes are considered "hits" and are further validated in individual titration experiments.

Protocol 3: Site-Specific Labeling of a Protein with a Trifluoromethylated Amino Acid for Protein-Observed ¹⁹F NMR

Objective: To incorporate a trifluoromethylated amino acid (e.g., 4-(trifluoromethyl)-L-phenylalanine) at a specific site in a protein for structural and interaction studies.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
- A plasmid containing an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair for the unnatural amino acid (e.g., pDule-tfmF).[22]

- Minimal media and autoinduction media components.
- 4-(trifluoromethyl)-L-phenylalanine.

Procedure:

- Plasmid Transformation: Co-transform the *E. coli* expression strain with the expression vector for the protein of interest and the pDule-tfmF plasmid.[22]
- Protein Expression: a. Grow a starter culture in minimal media with appropriate antibiotics. b. Inoculate autoinduction media containing 4-(trifluoromethyl)-L-phenylalanine (e.g., 1 mM). c. Grow for 24-30 hours at a suitable temperature (e.g., 30°C).[22]
- Protein Purification: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography). c. Confirm the incorporation of the trifluoromethylated amino acid by mass spectrometry.
- ^{19}F NMR Analysis: a. Prepare the labeled protein sample (e.g., 50-200 μM) in a suitable NMR buffer. b. Acquire 1D ^{19}F NMR spectra to observe the signal from the incorporated probe. c. These samples can then be used for ligand titration experiments, where changes in the protein's ^{19}F signal are monitored.

Visualizations

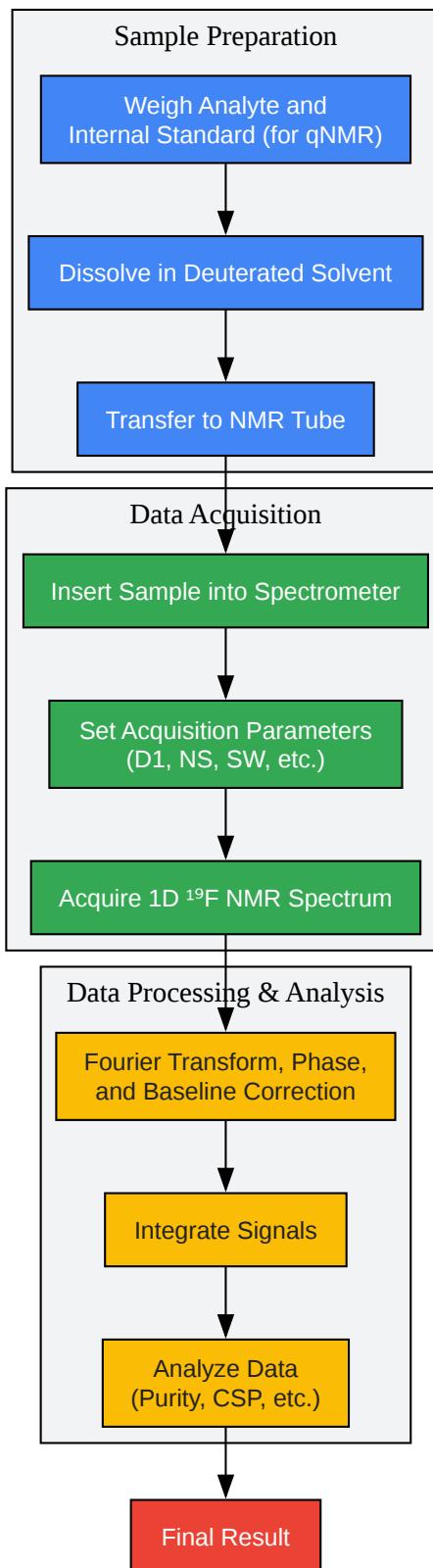
Experimental Workflow for Fragment-Based Drug Discovery using ^{19}F NMR



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Caption: Workflow for fragment-based drug discovery using ^{19}F NMR.

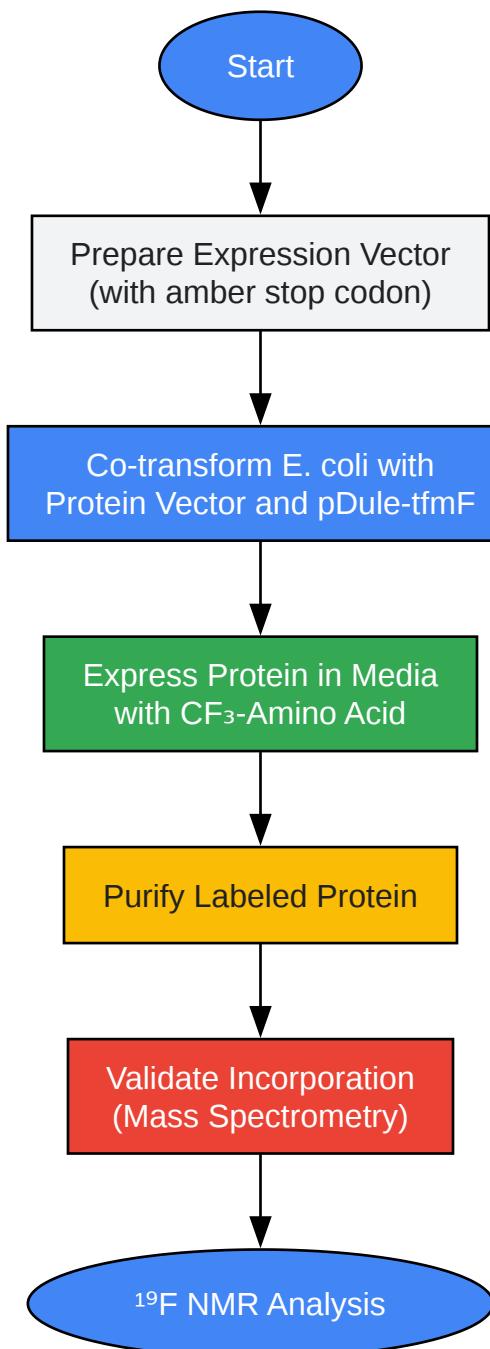
General Protocol for ^{19}F NMR Analysis of a Trifluoromethylated Derivative



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Caption: General protocol for ^{19}F NMR analysis.

Logical Relationship for Protein Labeling with a Trifluoromethylated Amino Acid

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Caption: Workflow for site-specific protein labeling.

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